(Cyclopropylmethyl)[(4-fluoro-2-methylphenyl)methyl]amine
CAS No.: 1250003-06-5
Cat. No.: VC2695253
Molecular Formula: C12H16FN
Molecular Weight: 193.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1250003-06-5 |
|---|---|
| Molecular Formula | C12H16FN |
| Molecular Weight | 193.26 g/mol |
| IUPAC Name | 1-cyclopropyl-N-[(4-fluoro-2-methylphenyl)methyl]methanamine |
| Standard InChI | InChI=1S/C12H16FN/c1-9-6-12(13)5-4-11(9)8-14-7-10-2-3-10/h4-6,10,14H,2-3,7-8H2,1H3 |
| Standard InChI Key | RVKGNNNXKFWBBR-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)F)CNCC2CC2 |
| Canonical SMILES | CC1=C(C=CC(=C1)F)CNCC2CC2 |
Introduction
(Cyclopropylmethyl)[(4-fluoro-2-methylphenyl)methyl]amine is a complex organic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis. Its unique structure, featuring a cyclopropylmethyl group attached to a 4-fluoro-2-methylphenylmethyl group via an amine linkage, makes it an interesting candidate for various applications.
Synthesis and Chemical Reactions
The synthesis of (Cyclopropylmethyl)[(4-fluoro-2-methylphenyl)methyl]amine typically involves several steps, including the formation of the cyclopropylmethyl group and its subsequent attachment to the aromatic amine. Common methods include reactions that form imines, nitriles, secondary amines, and halogenated derivatives. The specific conditions, such as temperature and solvents, are crucial for optimizing yield and purity but often vary based on laboratory setups.
Applications in Medicinal Chemistry
The compound's potential applications span various fields within medicinal chemistry, including:
-
Drug Development: Its unique structure makes it suitable for studying interactions with biological targets, potentially leading to new therapeutic agents.
-
Organic Synthesis: It participates in typical amine reactions, making it useful for synthesizing complex organic molecules.
Physical and Chemical Data
| Property | Description |
|---|---|
| Molecular Formula | C12H16FN |
| Molecular Weight | 193.26 g/mol |
| CAS Number | 1250003-06-5 |
| Boiling Point | Not specified |
| Storage | Requires proper storage conditions to maintain stability |
Research Findings and Future Directions
While detailed research findings specific to (Cyclopropylmethyl)[(4-fluoro-2-methylphenyl)methyl]amine are scarce, ongoing studies in medicinal chemistry suggest that compounds with similar structures may exhibit anti-inflammatory and anticancer properties. Future research should focus on elucidating its mechanism of action and exploring its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume